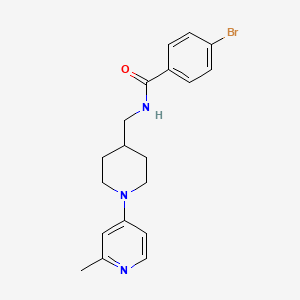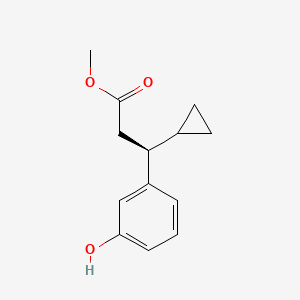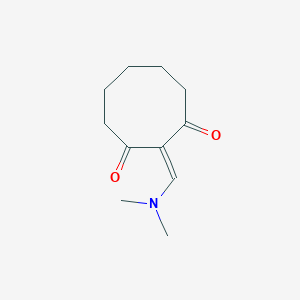
4-(2-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid, also known as BPAP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the early 1990s and has gained attention for its potential use in treating various neurological disorders. BPAP is a non-amphetamine stimulant that acts on the central nervous system by increasing the release of dopamine and norepinephrine.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Compounds containing the phenylsulfonyl piperidine structure, similar to 4-(2-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid, have been extensively studied for their biological activities. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide exhibit moderate to talented antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Enzyme Inhibition and Molecular Docking Studies
- Similar compounds have been evaluated for their enzyme inhibition activities, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing potential as excellent inhibitors. Molecular docking studies further confirm their binding interactions with human proteins, aiding in understanding their mechanism of action (Khalid et al., 2014).
Potential in Anticancer Research
- Derivatives of piperidine-4-carboxylic acid, closely related to the compound , have been synthesized and evaluated as promising anticancer agents. Their synthesis and anticancer potential have been explored, highlighting their relevance in cancer research (Rehman et al., 2018).
Synthesis Techniques
- The synthesis of these compounds often involves multiple steps, such as the conversion of organic acids into corresponding esters, hydrazides, and oxadiazole thiols. The final compounds are usually characterized using modern spectroscopic techniques, contributing to the advancement of synthetic chemistry (Khalid et al., 2016).
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4S/c21-18-9-5-4-6-16(18)10-11-20(19(23)24)12-14-22(15-13-20)27(25,26)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXKJOUMCDGHKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCC2=CC=CC=C2Br)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone](/img/structure/B2381644.png)
![N-[5-Methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide](/img/structure/B2381646.png)
![2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole](/img/structure/B2381647.png)




![(2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2381654.png)
![5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol](/img/structure/B2381656.png)
![6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2381659.png)

![(Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2381662.png)
